molecular formula C9H12N2O B3104262 N'-ethylbenzohydrazide CAS No. 14674-46-5

N'-ethylbenzohydrazide

Cat. No.: B3104262
CAS No.: 14674-46-5
M. Wt: 164.2 g/mol
InChI Key: AZQXRSICTUIXRZ-UHFFFAOYSA-N
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Description

N’-Ethylbenzohydrazide is a chemical compound with the molecular formula C9H12N2O It is a derivative of benzohydrazide, where an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Ethylbenzohydrazide can be synthesized through the reaction of ethylamine with benzohydrazide. The reaction typically involves the use of an organic solvent such as ethanol and is carried out under reflux conditions. The reaction can be represented as follows:

C6H5CONHNH2+C2H5NH2C6H5CONHNHC2H5+NH3\text{C}_6\text{H}_5\text{CONHNH}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNH}\text{C}_2\text{H}_5 + \text{NH}_3 C6​H5​CONHNH2​+C2​H5​NH2​→C6​H5​CONHNHC2​H5​+NH3​

Industrial Production Methods: In industrial settings, the production of N’-ethylbenzohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N’-Ethylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-Ethylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-ethylbenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-Ethylbenzohydrazide: Similar in structure but with an ethyl group attached to the benzene ring.

    Benzohydrazide: The parent compound without the ethyl substitution.

    N’-Methylbenzohydrazide: Similar but with a methyl group instead of an ethyl group.

Uniqueness: N’-Ethylbenzohydrazide is unique due to its specific ethyl substitution, which can influence its reactivity, solubility, and interaction with biological targets. This makes it distinct from other benzohydrazide derivatives and potentially more suitable for certain applications.

Properties

IUPAC Name

N'-ethylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQXRSICTUIXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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